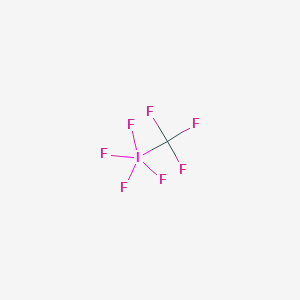
4-(6-amino-7H-purin-8-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-amino-7H-purin-8-yl)phenol is a compound that features a phenol group attached to a purine ring system. The purine ring is substituted with an amino group at the 6-position. This compound is of interest due to its unique structure, which combines the properties of phenols and purines, making it relevant in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-amino-7H-purin-8-yl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under basic conditions to form the phenol derivative . Another approach includes the rearrangement of N-phenylhydroxylamines or the hydrolysis of phenolic esters .
Industrial Production Methods
Industrial production of phenol derivatives often involves the hydrolysis of chlorobenzene under high temperature and pressure in the presence of a strong base, such as sodium hydroxide. This method can be adapted to produce this compound by using appropriately substituted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-amino-7H-purin-8-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Bromine water, nitric acid for bromination and nitration reactions respectively.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-amino-7H-purin-8-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic properties, including antitumor activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-(6-amino-7H-purin-8-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target . For example, it may inhibit enzymes involved in nucleotide synthesis or interact with receptors in signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-(6-amino-7H-purin-8-yl)phenol can be compared with other similar compounds, such as:
6-aminopurine: Shares the purine structure but lacks the phenol group.
Phenol derivatives: Similar in having the phenol group but differ in the substitution pattern on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both phenol and purine, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
42447-64-3 |
|---|---|
Molekularformel |
C11H9N5O |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
4-(6-amino-7H-purin-8-yl)phenol |
InChI |
InChI=1S/C11H9N5O/c12-9-8-11(14-5-13-9)16-10(15-8)6-1-3-7(17)4-2-6/h1-5,17H,(H3,12,13,14,15,16) |
InChI-Schlüssel |
PRKOLXDNCWRWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=NC=NC(=C3N2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
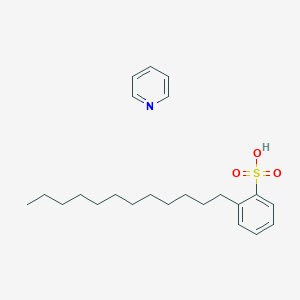
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)


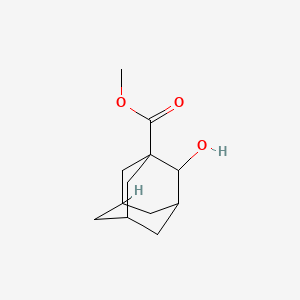
![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
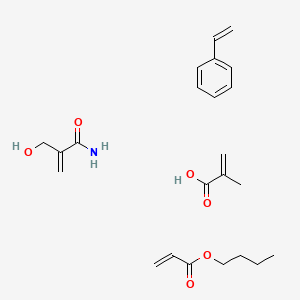
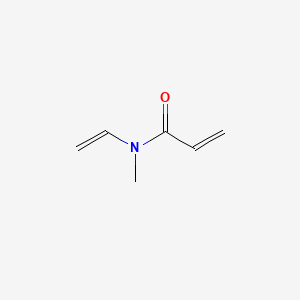

![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
